1,3-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F3IO2S and a molecular weight of 364.12 g/mol . This compound is characterized by the presence of iodine, trifluoromethylthio, and dimethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene can be achieved through several methods. One common approach involves the iodination of 1,3-dimethoxybenzene followed by the introduction of the trifluoromethylthio group. The iodination can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The trifluoromethylthio group can be introduced using trifluoromethylthiolating reagents under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and trifluoromethylthiolation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoromethylthio group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1,3-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene involves its ability to participate in various chemical reactions. The iodine atom and trifluoromethylthio group are key functional groups that enable the compound to undergo substitution, oxidation, and coupling reactions. These reactions are facilitated by the electron-withdrawing nature of the trifluoromethylthio group, which enhances the reactivity of the benzene ring .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the iodine and trifluoromethylthio groups, making it less reactive in certain reactions.
2-Iodo-1,3-dimethoxybenzene: Similar structure but lacks the trifluoromethylthio group.
1,3-Dimethoxy-2-iodo-4-(trifluoromethylthio)benzene: Similar structure with a different position of the trifluoromethylthio group.
Uniqueness
1,3-Dimethoxy-2-iodo-5-(trifluoromethylthio)benzene is unique due to the presence of both iodine and trifluoromethylthio groups, which confer distinct reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C9H8F3IO2S |
---|---|
Molecular Weight |
364.13 g/mol |
IUPAC Name |
2-iodo-1,3-dimethoxy-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F3IO2S/c1-14-6-3-5(16-9(10,11)12)4-7(15-2)8(6)13/h3-4H,1-2H3 |
InChI Key |
NYRMMEBPUBVXDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1I)OC)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.